1-(叔丁氧羰基)-3-苯基哌啶-3-羧酸

描述

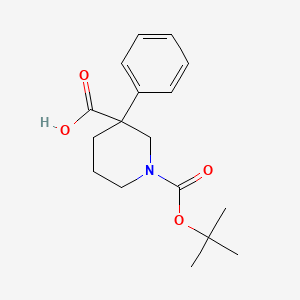

“1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as carbonyl compounds. It is commonly used in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in peptide synthesis .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular formula of “1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid” is C12H21NO4 and its molecular weight is 243.30 .Chemical Reactions Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It is air sensitive and heat sensitive . It appears as a white to light yellow powder or crystal .科学研究应用

化学选择性叔丁氧羰基化

1-(叔丁氧羰基)-3-苯基哌啶-3-羧酸已被用作酸性质子含物底物的化学选择性叔丁氧羰基化试剂。它对酚、芳香和脂肪胺盐酸盐以及芳香羧酸有效,无需碱。这些反应以其高产率和温和的条件而著称 (Saito, Ouchi, & Takahata, 2006).

立体异构体的合成

该化学物质已用于合成 3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸的所有四个立体异构体,有助于产生非天然氨基酸。这个过程包括旋光分离和从头算计算,以了解顺式选择性 (Bakonyi 等人,2013).

肽 α-酰胺的固相合成

它已应用于肽 α-酰胺的固相合成中。该化合物用作稳定的手柄,耐酸解,并促进肽的有效合成 (Gaehde & Matsueda, 2009).

晶体结构分析

其晶体结构已经过研究,特别关注 N-甲基化作为肽构象的决定因素。这项研究提供了对这类化合物的分子构型和相互作用的见解 (Jankowska 等人,2002).

功能化氨基酸衍生物的合成

该化合物用于功能化氨基酸衍生物的合成,特别是用于设计抗癌剂。它具有对各种癌细胞系产生有效细胞毒性的衍生物的能力,突出了其在癌症治疗中的潜力 (Kumar 等人,2009).

作用机制

Target of Action

The primary target of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid, also known as 3-Phenylpiperidine-3-carboxylic acid, N-BOC protected, is the amine functional group in organic compounds . This compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid compound interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride .

Biochemical Pathways

The biochemical pathways affected by 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid involve the transformation of amines into carbamates . This transformation allows for other functional groups in the molecule to undergo reactions without interference from the amine group . The downstream effects include the ability to carry out complex organic synthesis procedures without unwanted side reactions .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the tert-butoxycarbonyl protecting group . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of other functional groups in the molecule .

Result of Action

The molecular and cellular effects of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid’s action primarily involve the protection of amines, allowing for selective reactions to occur at other functional groups within the molecule . This results in the successful synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the removal of the tert-butoxycarbonyl protecting group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . Therefore, the reaction conditions play a crucial role in the compound’s action .

安全和危害

未来方向

The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research could focus on developing more efficient methods for the synthesis and deprotection of Boc-protected compounds, as well as exploring their potential applications in various fields of organic synthesis.

生化分析

Biochemical Properties

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids and peptides. It interacts with enzymes such as carboxylesterases, which facilitate the removal of the tert-butoxycarbonyl group during deprotection processes . This interaction is essential for the synthesis of peptides and other complex molecules, as it allows for selective protection and deprotection of functional groups.

Cellular Effects

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid influences various cellular processes by acting as a protecting group in peptide synthesis. It affects cell signaling pathways and gene expression by enabling the synthesis of peptides that can modulate these processes . Additionally, the compound’s stability ensures that it does not interfere with cellular metabolism, making it a reliable reagent in biochemical research.

Molecular Mechanism

At the molecular level, 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents unwanted reactions during synthesis and can be reversed by specific deprotection agents such as trifluoroacetic acid . The compound’s ability to form and break these bonds selectively is key to its utility in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid are stable over time, provided it is stored under appropriate conditions. The compound is known to degrade slowly, ensuring its long-term efficacy in biochemical experiments . Studies have shown that it maintains its protective properties over extended periods, making it a reliable reagent for long-term research projects.

Dosage Effects in Animal Models

The effects of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxicity, necessitating careful dosage control in experimental settings . Researchers must balance the protective benefits with potential toxic effects to ensure safe and effective use.

Metabolic Pathways

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as carboxylesterases, which facilitate its deprotection and subsequent incorporation into peptides . This interaction is crucial for maintaining the integrity of synthesized peptides and ensuring their proper function in biochemical assays.

Transport and Distribution

Within cells and tissues, 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid is transported and distributed primarily through passive diffusion. Its hydrophobic nature allows it to traverse cell membranes easily, ensuring its availability for biochemical reactions . The compound’s distribution is influenced by its interaction with binding proteins, which can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid is localized within various subcellular compartments, depending on its role in peptide synthesis. It may be directed to specific organelles through targeting signals or post-translational modifications . This localization is essential for its function, as it ensures that the compound is available where it is needed for biochemical reactions.

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(12-18,14(19)20)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUYSEHCJSUXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B1406780.png)

![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)

![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)